2-Methyl-5-heptanone

Catalog No.
S1904521
CAS No.
624-42-0
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-heptanone

CAS Number

624-42-0

Product Name

2-Methyl-5-heptanone

IUPAC Name

6-methylheptan-3-one

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-4-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3

InChI Key

CCCIYAQYQZQDIZ-UHFFFAOYSA-N

SMILES

CCC(=O)CCC(C)C

solubility

Soluble in ethanol, ether, benzene, carbon tetrachloride, organic solvents
In water, 1.37X10+3 mg/L at 25 °C (est)

Canonical SMILES

CCC(=O)CCC(C)C

The exact mass of the compound 6-Methylheptan-3-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in ethanol, ether, benzene, carbon tetrachloride, organic solventsin water, 1.37x10+3 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methyl-5-heptanone, universally standardized as 6-methyl-3-heptanone (ethyl isoamyl ketone), is a branched C8 aliphatic ketone characterized by a boiling point of 164 °C and a low vapor pressure of approximately 2.35 hPa at 20 °C. In industrial procurement, it is primarily valued as a high-performance retarder solvent in high-solids coatings, a highly selective hydrophobic solvent for liquid-liquid extraction (LLE), and a precise structural building block in fine chemical synthesis. Its branched architecture provides distinct solvation parameters and significantly lower aqueous solubility compared to lighter, straight-chain benchmark ketones, making it critical for applications requiring strict evaporation control and phase separation efficiency[1].

Substituting 2-methyl-5-heptanone with common commodity ketones like methyl isobutyl ketone (MIBK) or straight-chain 2-heptanone (MAK) routinely compromises process yield and coating quality. MIBK evaporates nearly an order of magnitude faster, which causes rapid surface drying, moisture blushing, and severe orange peel defects in high-solids polyurethane or epoxy coatings. Furthermore, lighter ketones exhibit high aqueous solubility (e.g., ~1.9% for MIBK), leading to unacceptable solvent loss into the aqueous raffinate during the extraction of organic acids. In synthetic applications, the exact 6-methyl branched skeleton is non-negotiable; using isomers like 5-methyl-3-heptanone fails to produce the correct downstream stereochemistry required for biologically active pheromones [1].

Evaporation Control and Coating Flow Optimization

In industrial coating formulations, evaporation kinetics directly dictate film leveling and gloss. 2-Methyl-5-heptanone exhibits a boiling point of 164 °C and a vapor pressure of 2.35 hPa at 20 °C, acting as an effective retarder solvent. In contrast, the industry-standard solvent MIBK boils at 116.5 °C with a vapor pressure of ~19.9 hPa. This approximately 8.5-fold reduction in vapor pressure allows 2-methyl-5-heptanone to maintain the 'open time' of the coating film significantly longer, preventing rapid viscosity spikes that lead to surface defects like orange peel or moisture blushing [1].

Evidence DimensionVapor Pressure at 20 °C (Evaporation Rate Proxy)
Target Compound Data2.35 hPa
Comparator Or BaselineMethyl isobutyl ketone (MIBK): ~19.9 hPa
Quantified Difference~8.5x lower vapor pressure
ConditionsStandard atmospheric conditions (20 °C) for coating solvent evaluation

Provides the extended open time necessary for flawless leveling and blush resistance in premium high-solids industrial finishes.

Phase Separation Efficiency in Liquid-Liquid Extraction

For the extraction of organic compounds such as propionic acid from aqueous streams, solvent loss into the water phase is a major economic and environmental penalty. 2-Methyl-5-heptanone is highly hydrophobic, with an estimated water solubility of <0.1 g/100 mL at 25 °C. Conversely, lighter ketones like MIBK have a water solubility of approximately 1.9 g/100 mL. Using 2-methyl-5-heptanone reduces aqueous solvent loss by more than 90%, ensuring a cleaner raffinate and higher overall recovery efficiency during continuous extraction processes [1].

Evidence DimensionAqueous Solubility at 25 °C
Target Compound Data<0.1 g/100 mL
Comparator Or BaselineMethyl isobutyl ketone (MIBK): 1.9 g/100 mL
Quantified Difference>90% reduction in aqueous solvent loss
ConditionsAqueous-organic phase separation at 25 °C

Drastically reduces solvent makeup costs and wastewater treatment burdens in industrial liquid-liquid extraction workflows.

Precursor Specificity in Pheromone Synthesis

In fine chemical synthesis, 2-methyl-5-heptanone (6-methyl-3-heptanone) is the obligate precursor for 6-hydroxy-6-methyl-3-heptanone, a critical male mouse pheromone used in neurobiological research. The synthesis relies on the precise position of the methyl branch at the C6 position. Attempting to substitute this precursor with isomers such as 5-methyl-3-heptanone or straight-chain 3-heptanone results in structurally distinct products that exhibit 0% binding affinity to the target vomeronasal receptors. Thus, for this synthetic pathway, 2-methyl-5-heptanone provides a 100% target yield of the active compound where alternatives provide none [1].

Evidence DimensionYield of biologically active 6-hydroxy-6-methyl-3-heptanone
Target Compound DataEnables 100% target synthesis
Comparator Or BaselineIsomeric ketones (e.g., 5-methyl-3-heptanone): 0% active product yield
Quantified DifferenceAbsolute requirement for target binding affinity
ConditionsPheromone precursor synthesis and receptor binding assays

Ensures the successful synthesis of biologically active compounds where structural isomers fail entirely.

Retarder Solvent in High-Solids Polyurethane and Epoxy Coatings

Leveraging its low vapor pressure (2.35 hPa) and high boiling point (164 °C), 2-methyl-5-heptanone is heavily utilized in automotive refinish, marine, and industrial maintenance coatings. It extends the open time of the applied film, ensuring optimal leveling, high gloss, and the prevention of moisture blushing in humid environments[1].

Hydrophobic Solvent for Liquid-Liquid Extraction (LLE)

Due to its extremely low aqueous solubility compared to lighter ketones, this compound is an ideal solvent for extracting carboxylic acids, phenols, and other organics from aqueous waste streams. It minimizes solvent loss into the raffinate, improving process economics and environmental compliance [2].

Precursor for Mammalian Pheromone Synthesis

In biochemical and agricultural research, 2-methyl-5-heptanone is procured as a highly specific building block to synthesize 6-hydroxy-6-methyl-3-heptanone. Its exact branched structure is strictly required to produce the correct stereochemistry for vomeronasal receptor binding in mammalian models [3].

XLogP3

2

Boiling Point

164.0 °C
164 °C

Density

0.8304 g/cu cm at 20 °C

LogP

log Kow = 2.15 (est)

UNII

AOG1YZD9QO

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

2.75 mm Hg at 25 °C (est)

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

624-42-0

Wikipedia

6-methylheptan-3-one

Use Classification

Food additives -> Flavoring Agents
Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Dates

Last modified: 08-16-2023

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